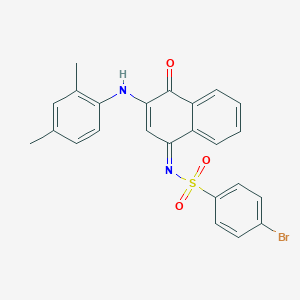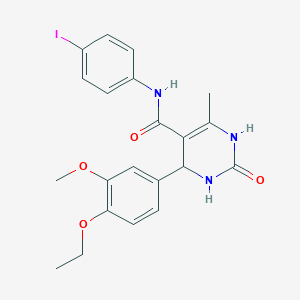
3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDDP and is a pyrrole derivative that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CDDP is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, CDDP has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CDDP has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDDP is its potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies. However, one of the limitations of CDDP is its potential toxicity, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the study of CDDP, including the development of new cancer therapies, the investigation of its anti-inflammatory and analgesic properties, and the optimization of its synthesis method to produce higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of CDDP and its potential toxicity, which may limit its clinical applications.
Conclusion:
In conclusion, 3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, including its potent antitumor activity and anti-inflammatory and analgesic properties. However, further studies are needed to fully understand its mechanism of action and potential toxicity, which may limit its clinical applications.
Métodos De Síntesis
The synthesis of CDDP can be achieved through various methods, including the reaction of 3,4-dichloroaniline with 3-methylpiperidin-1-amine to form an intermediate, which is then reacted with a chlorinated pyrrole derivative to yield CDDP. This synthesis method has been optimized to produce high yields of CDDP with high purity.
Aplicaciones Científicas De Investigación
CDDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies.
Propiedades
Fórmula molecular |
C16H15Cl3N2O2 |
|---|---|
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
3-chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H15Cl3N2O2/c1-9-3-2-6-20(8-9)14-13(19)15(22)21(16(14)23)10-4-5-11(17)12(18)7-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Clave InChI |
QIIGQAJZDPRKOE-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
SMILES canónico |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)


![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)

